n-(2-(Pyrrolidin-3-yl)ethyl)propionamide
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Overview
Description
n-(2-(Pyrrolidin-3-yl)ethyl)propionamide: is a compound that features a pyrrolidine ring attached to an ethyl propionamide group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyrrolidin-3-yl)ethyl)propionamide typically involves the reaction of pyrrolidine derivatives with propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: n-(2-(Pyrrolidin-3-yl)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the pyrrolidine ring into a pyrrolidinone derivative.
Reduction: Reduction reactions can modify the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products:
Oxidation: Pyrrolidinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
n-(2-(Pyrrolidin-3-yl)ethyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of n-(2-(Pyrrolidin-3-yl)ethyl)propionamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without additional functional groups.
Pyrrolidinone: An oxidized form of pyrrolidine with a carbonyl group.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: n-(2-(Pyrrolidin-3-yl)ethyl)propionamide is unique due to its specific structure, which combines the pyrrolidine ring with an ethyl propionamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(2-pyrrolidin-3-ylethyl)propanamide |
InChI |
InChI=1S/C9H18N2O/c1-2-9(12)11-6-4-8-3-5-10-7-8/h8,10H,2-7H2,1H3,(H,11,12) |
InChI Key |
FQLPGGGOUKVGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1CCNC1 |
Origin of Product |
United States |
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